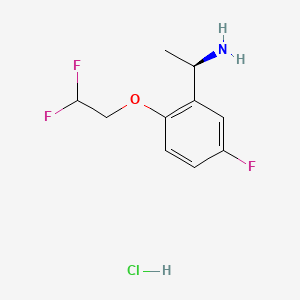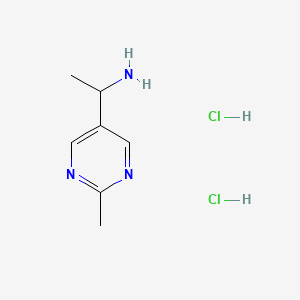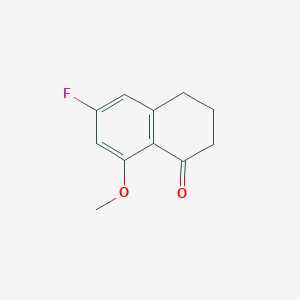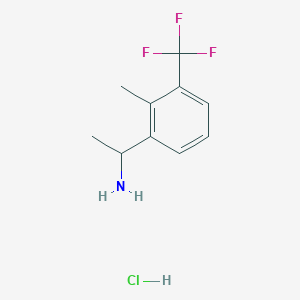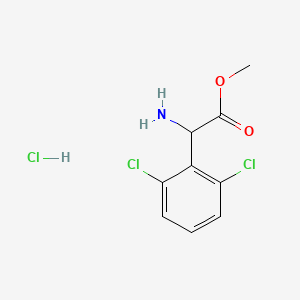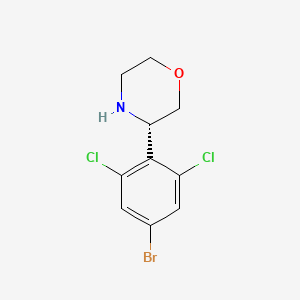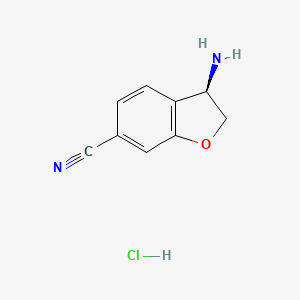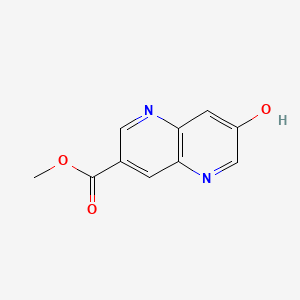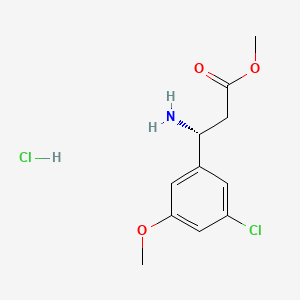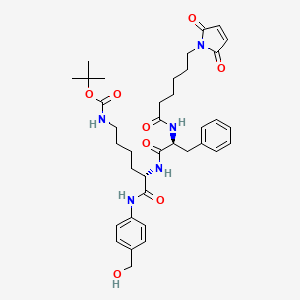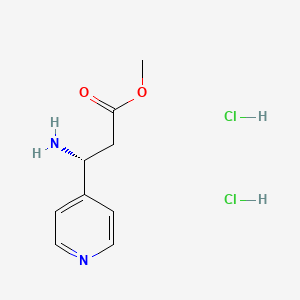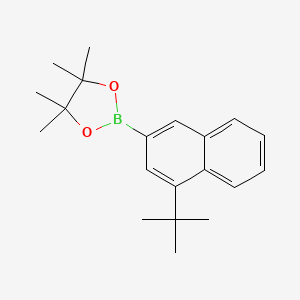
2-(Difluoromethoxy)-4-methylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Difluoromethoxy)-4-methylpyrimidine is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. The presence of the difluoromethoxy group in its structure makes it a compound of interest in various fields of scientific research, particularly in medicinal chemistry and agrochemicals. The incorporation of fluorine atoms into organic molecules often results in significant changes in their biological activity and physicochemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-4-methylpyrimidine typically involves the introduction of the difluoromethoxy group into a pyrimidine ring. One common method is the reaction of 4-methylpyrimidine with difluoromethyl ether in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
2-(Difluoromethoxy)-4-methylpyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The difluoromethoxy group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group at the 4-position can be oxidized to form a carboxyl group.
Reduction Reactions: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium cyanide can be used in aprotic solvents like DMSO or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
科学研究应用
2-(Difluoromethoxy)-4-methylpyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes and receptors in the central nervous system.
Agrochemicals: The compound is utilized in the development of herbicides and fungicides due to its ability to interfere with specific biochemical pathways in plants and fungi.
Material Science: It is employed in the synthesis of advanced materials with unique electronic and optical properties.
Biological Research: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
作用机制
The mechanism of action of 2-(Difluoromethoxy)-4-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethoxy group enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions with the target molecules. This results in the modulation of biochemical pathways and physiological processes, leading to the desired therapeutic or pesticidal effects .
相似化合物的比较
Similar Compounds
2-(Trifluoromethoxy)-4-methylpyrimidine: Similar structure but with a trifluoromethoxy group, which may result in different biological activities and physicochemical properties.
2-(Methoxy)-4-methylpyrimidine: Lacks the fluorine atoms, leading to reduced binding affinity and selectivity in biological systems.
4-Methylpyrimidine: The absence of the difluoromethoxy group significantly alters its reactivity and applications.
Uniqueness
2-(Difluoromethoxy)-4-methylpyrimidine is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound in the design and development of new pharmaceuticals and agrochemicals with improved efficacy and safety profiles .
属性
IUPAC Name |
2-(difluoromethoxy)-4-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O/c1-4-2-3-9-6(10-4)11-5(7)8/h2-3,5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKFTAFNBKGNOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
